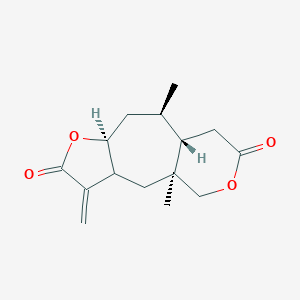

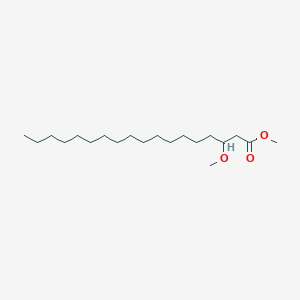

(2E,4E)-辛-2,4-二烯-1-醇

描述

Synthesis Analysis

The first paper describes a scalable synthesis of enantiomerically pure bicyclo[2.2.2]octadiene ligands through an organocatalytic one-pot Michael addition-aldol reaction. This method utilizes 2-cyclohexenone and phenylacetaldehyde to produce a crystalline bicyclic product, which is a precursor for further synthesis of chiral dienes . Although "2,4-Octadien-1-ol, (2E,4E)-" is not a chiral diene, the principles of organocatalysis and one-pot reactions could be relevant for its synthesis.

Molecular Structure Analysis

The second paper discusses the synthesis of a molecule with a layered structure, which is determined using powder X-ray diffraction. The molecule , 4,4''''-di-n-octyl-p-quaterphenyl, is synthesized via a nickel-catalyzed cross-coupling reaction . While this molecule is structurally different from "2,4-Octadien-1-ol, (2E,4E)-", the analytical techniques such as X-ray diffraction could be employed to elucidate the molecular structure of "2,4-Octadien-1-ol, (2E,4E)-".

Chemical Reactions Analysis

The second paper also describes the synthesis of an "extended viologen" and its reduction to a neutral form, which is considered to be the most reducing neutral organic molecule synthesized to date . The reaction involves the use of sodium amalgam in DMF, indicating a strong reducing environment. For "2,4-Octadien-1-ol, (2E,4E)-", understanding the reactivity under reducing conditions could be important for its chemical reactions analysis.

Physical and Chemical Properties Analysis

The physical properties of the synthesized molecules in the second paper are characterized using differential scanning calorimetry, which indicates a transition to a liquid-crystalline phase . Although "2,4-Octadien-1-ol, (2E,4E)-" is not mentioned, similar techniques could be used to determine its physical properties, such as phase transitions and thermal stability.

科学研究应用

食品工业:天然香料

(2E,4E)-辛-2,4-二烯-1-醇: 由于其脂肪香气,在食品工业中用作天然香料。 它赋予各种食品独特的风味和香气,增强其感官属性和消费者吸引力 .

香料:香料成分

在香料中,该化合物以其脂肪和略带花香的气味特征而闻名,使其成为香料配方中的一种有用成分。 它有助于香味的复杂性和深度 .

医药应用:治疗特性

含(2E,4E)-辛-2,4-二烯-1-醇的滨菊,已被研究其潜在的治疗特性,包括壮阳作用,激素合成促进作用,以及抗氧化特性,这些特性可能有助于整体健康 .

食品保存:抗氧化和抗菌特性

研究探索了含有(2E,4E)-辛-2,4-二烯-1-醇的精油乳液的抗氧化和抗菌活性,以作为天然食品防腐剂的潜在应用。 这可以为食品加工提供更安全的替代化学添加剂的方法 .

化学合成:有机合成砌块

作为一种具有反应性二烯结构的有机化合物,(2E,4E)-辛-2,4-二烯-1-醇在有机合成中用作合成砌块。 它可以用来创造各种复杂的分子,用于研究和工业应用 .

作用机制

Target of Action

It is suggested that the compound may interact with cellular components such as membranes .

Mode of Action

It is suggested that the compound may interact with cellular membranes, potentially disrupting their function . This interaction could lead to changes in cell behavior, such as reduced motility and adhesion .

Biochemical Pathways

It is suggested that the compound may influence pathways related to carbohydrate metabolism, energy metabolism, and the cell membrane . The downstream effects of these changes could include altered cell behavior and responses to environmental stimuli.

Pharmacokinetics

In silico studies of similar compounds suggest that they may have proper pharmacokinetics and drug likeness properties . These properties could impact the bioavailability of the compound, influencing its efficacy and potential uses.

Result of Action

It is suggested that the compound may induce changes in cell behavior, such as reduced motility and adhesion . Additionally, it may produce oxidative stress on certain organisms, inhibit antioxidant enzyme and ATPase activity, and increase cell membrane permeability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2E,4E)-octa-2,4-dien-1-ol. For instance, the presence of other compounds or organisms may affect the compound’s activity . Additionally, factors such as pH, temperature, and light conditions could potentially influence the compound’s stability and effectiveness.

安全和危害

未来方向

属性

IUPAC Name |

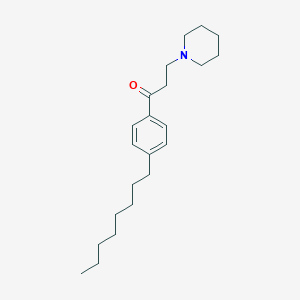

(2E,4E)-octa-2,4-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4+,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBAOEUOOJDUBP-YTXTXJHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885037 | |

| Record name | 2,4-Octadien-1-ol, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; green aroma | |

| Record name | (E,E)-2,4-Octadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1171/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in fat, soluble (in ethanol) | |

| Record name | (E,E)-2,4-Octadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1171/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.864-0.874 | |

| Record name | (E,E)-2,4-Octadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1171/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

18409-20-6, 69668-94-6 | |

| Record name | (2E,4E)-2,4-Octadien-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18409-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Octadien-1-ol, (2E,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018409206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Octadien-1-ol, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Octadien-1-ol, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-octa-2,4-dienol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | octa-2,4-dien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-OCTADIEN-1-OL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/049Z2Y4D1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,4-Octadien-1-ol, (2E,4E)- in biological systems?

A1: 2,4-Octadien-1-ol, (2E,4E)- plays a crucial role in the chemical ecology of certain organisms. For instance, it acts as a trail attractant for the subterranean termite species Reticulitermes lucifugus []. This indicates its potential use in pest control strategies targeting this specific termite species.

Q2: Could you elaborate on the synthesis of 2,4-Octadien-1-ol, (2E,4E)-?

A2: The synthesis of 2,4-Octadien-1-ol, (2E,4E)- often involves a stereoselective approach to ensure the desired isomer is produced. A key step in the process utilizes a copper-mediated coupling reaction. This reaction involves 4-(2-tetrahydropyranyloxy)-1-butynylmagnesium bromide and the mesyl ester of 2,4-Octadien-1-ol, (2E,4E)- to construct the desired carbon skeleton of the molecule [].

Q3: Is there any research exploring the potential of 2,4-Octadien-1-ol, (2E,4E)- as a target for pest control?

A3: While the provided research primarily focuses on the synthesis and confirmation of 2,4-Octadien-1-ol, (2E,4E)- as a trail attractant for Reticulitermes lucifugus, this finding holds significant potential for pest control applications []. Further research could investigate the development of baits or traps that exploit the termite's attraction to this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。